N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
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Overview
Description
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the coupling of the ethoxyphenyl and methylphenyl groups under controlled conditions, such as specific temperatures and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C24H20N4O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
QHLRXDMYQROLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4 |
Origin of Product |
United States |
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